molecular formula C16H18N4O2 B5427295 2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-N-(4-methylphenyl)-2-oxoacetamide

2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B5427295
M. Wt: 298.34 g/mol
InChI Key: AUYGXMNEVSLAQL-UHFFFAOYSA-N
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Description

The compound “2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-N-(4-methylphenyl)-2-oxoacetamide” is a complex organic molecule. It contains an imidazo[1,5-a][1,4]diazepine ring, which is a type of nitrogen-containing heterocyclic compound. These types of compounds are often found in various pharmaceuticals and have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The imidazo[1,5-a][1,4]diazepine ring, for example, might undergo reactions typical of other nitrogen-containing heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar 2-oxoacetamide group might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by interacting with specific proteins in the body, altering their function. Without more information, it’s difficult to speculate on the potential mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties are typically determined through laboratory testing and are regulated by agencies such as the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential uses in medicine or industry, and methods for its large-scale synthesis .

Properties

IUPAC Name

N-(4-methylphenyl)-2-oxo-2-(5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-3-5-13(6-4-12)18-15(21)16(22)19-7-2-8-20-11-17-9-14(20)10-19/h3-6,9,11H,2,7-8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYGXMNEVSLAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N2CCCN3C=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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